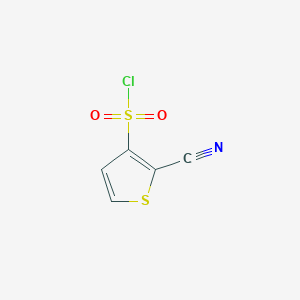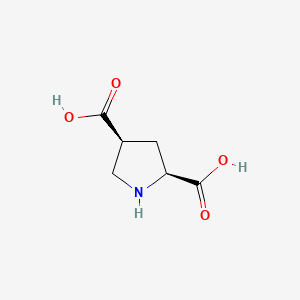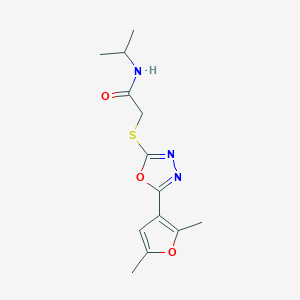
2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains an oxadiazole ring, which is a class of aromatic organic compounds with a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also has a thioether group (R-S-R’) and an acetamide group (CH3CONH2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and oxadiazole rings, the introduction of the thioether and acetamide groups, and possibly other steps depending on the specific synthetic route chosen. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and oxadiazole rings would likely contribute to the compound’s aromaticity, which could affect its chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The furan ring is known to participate in a variety of reactions, including electrophilic substitution and nucleophilic addition . The oxadiazole ring is also reactive and can undergo reactions such as ring-opening .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
A range of compounds including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been synthesized and demonstrated variable antimicrobial activity against selected microbial species, with some compounds showing significant potency. These compounds have been identified for their less toxicity and potential for further biological screening, except for those exhibiting higher cytotoxicity, indicating their application in developing new antimicrobial agents (Gul et al., 2017).
Antiallergic Activities
Research into 2-substituted 3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds has revealed promising antiallergic effects, including potent anti-allergic activity demonstrated by specific derivatives. These studies have focused on the structure-activity relationship, highlighting the beneficial role of amide or 5-oxo-1,3,4-oxadiazole substituents at specific positions for enhanced activity, without significant inhibitory effects on mast cell degranulation (Huang et al., 1994).
Cytotoxicity and Potential Anticancer Applications
The synthesis of novel oxadiazole derivatives and their evaluation for antimicrobial activity and cytotoxicity has provided insights into their potential use in cancer therapy. Certain compounds have shown high antibacterial activity against specific pathogens and demonstrated significant cytotoxic effects, suggesting their utility in developing anticancer agents (Kaplancıklı et al., 2012).
Synthesis and Antibacterial Activity of Derivatives
Another study focused on synthesizing derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles, demonstrating their antimicrobial activity against various bacteria, molds, and yeasts. This research underlines the potential of such compounds in creating new antibacterial agents (Tien et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-7(2)14-11(17)6-20-13-16-15-12(19-13)10-5-8(3)18-9(10)4/h5,7H,6H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLMGGCGAOIFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2636796.png)
![N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2636798.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2636799.png)

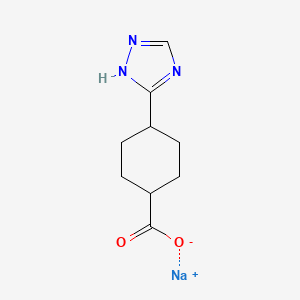
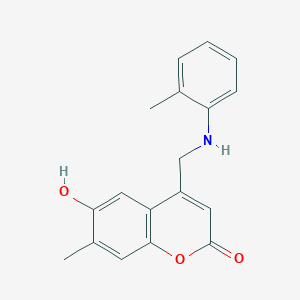
![2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2636805.png)

![ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2636809.png)
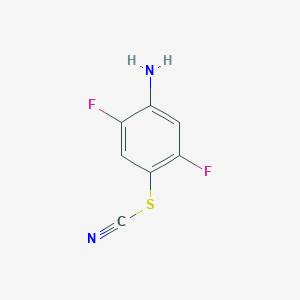
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2636811.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2636813.png)
